molecular formula C7H6ClN3O B13970999 5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B13970999
M. Wt: 183.59 g/mol
InChI Key: POSJFQRSTKHCPG-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one is a heterocyclic compound that features a unique fusion of pyrrole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyrrole with cyanamide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one is unique due to its specific ring fusion and the presence of a chlorine atom, which can be a site for further functionalization. This makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

5-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H6ClN3O/c1-4-9-7(12)6-5(8)2-3-11(6)10-4/h2-3H,1H3,(H,9,10,12)

InChI Key

POSJFQRSTKHCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=C2C(=O)N1)Cl

Origin of Product

United States

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